molecular formula C5H11N3S B2835988 Thiomorpholine-4-carboximidamide CAS No. 56035-34-8

Thiomorpholine-4-carboximidamide

Cat. No.: B2835988
CAS No.: 56035-34-8
M. Wt: 145.22
InChI Key: GVSFKEBTNQAYGX-UHFFFAOYSA-N
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Scientific Research Applications

Thiomorpholine-4-carboximidamide has several applications in scientific research:

Mechanism of Action

Safety and Hazards

Thiomorpholine-4-carboximidamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with protective gloves, clothing, and eye/face protection .

Future Directions

Thiomorpholine-4-carboximidamide has been widely used as a precursor in medicinal chemistry . Its diverse bioactivity profile makes it a promising area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiomorpholine-4-carboximidamide typically involves the reaction of thiomorpholine with cyanamide under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the carboximidamide group .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiomorpholine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiomorpholine-4-carboximidamide is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

thiomorpholine-4-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3S/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSFKEBTNQAYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (50 mL, 0.073 mol) was added dropwise to a stirred mixture of (tert-Butoxycarbonylimino-thiomorpholin-4-yl-methyl)-carbamic acid tert-butyl ester (21 g, 0.0723 mol) in DCM (200 mL) and water (10 mL). After 3 days at rt, the solvent was evaporated and re-evaporated with 2-propanol. The resulting semi-solid was triturated with 10% 2-propanol/Et2O. The solid was filtered off and was washed with 10% 2-propanol/Et2O and then with Et2O. The product was dried in vacuo over phosphoric oxide, to give 15.72 g as a white solid.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
(tert-Butoxycarbonylimino-thiomorpholin-4-yl-methyl)-carbamic acid tert-butyl ester
Quantity
21 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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